(+)-5-trans Cloprostenol

Veterinary Reproduction Analytical Impurity Prostaglandin Pharmacology

Analytical laboratories quantifying cloprostenol API impurities require a well-characterized trans-isomer reference standard to ensure regulatory compliance. (+)-5-trans Cloprostenol (CAS 57968-81-7) is the definitive impurity marker for HPLC/UPLC-MS method validation and batch-release testing. • 20-fold lower FP receptor potency vs. active 5-cis cloprostenol - validated negative control for pharmacological benchmarking • Enables stability studies, impurity profiling, and ANDA regulatory submissions Supplied with full Certificate of Analysis (CoA), HPLC trace, and Q-NMR characterization data.

Molecular Formula C22H29ClO6
Molecular Weight 424.9 g/mol
CAS No. 57968-81-7
Cat. No. B024006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-5-trans Cloprostenol
CAS57968-81-7
SynonymsD-Cloprostenol; (+)-5,6-trans Cloprostenol; (+)-5-trans-16-m-chlorophenoxy tetranor PGF2α; (+)-5-trans-16-m-chlorophenoxy tetranor Prostaglandin F2α
Molecular FormulaC22H29ClO6
Molecular Weight424.9 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1+,11-10+/t16-,18-,19-,20+,21-/m1/s1
InChIKeyVJGGHXVGBSZVMZ-BDFMIYKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-5-trans Cloprostenol: Impurity Profile & Baseline Reference


(+)-5-trans Cloprostenol (CAS 57968-81-7) is a synthetic analog of prostaglandin F2α (PGF2α) characterized as the trans (E) geometric isomer at the Δ5 double bond position of cloprostenol . It is a minor synthetic impurity generated during the manufacture of the biologically active enantiomer, (+)-cloprostenol (5-cis cloprostenol) . As an FP receptor agonist, this compound serves as a critical reference standard for analytical method validation, impurity profiling, and establishing baseline activity in reproductive physiology research, rather than as a primary active pharmaceutical ingredient (API) due to its significantly reduced potency [1].

(+)-5-trans Cloprostenol: Why Generic Substitution Is Invalid


Generic substitution of (+)-5-trans Cloprostenol with the active (+)-cloprostenol (5-cis isomer) is scientifically unsound due to a 20-fold difference in biological potency . This disparity arises from the geometric isomerism at the Δ5 double bond, which drastically alters the molecule's three-dimensional conformation and, consequently, its binding affinity to the FP prostaglandin receptor [1]. While both compounds share the same molecular weight and formula (C22H29ClO6), their distinct spatial arrangements lead to a 95% reduction in in vivo activity for the trans isomer in a standard hamster pregnancy termination model . This critical difference mandates the use of (+)-5-trans Cloprostenol as a dedicated reference standard for impurity quantification, stability studies, and comparative pharmacology, rather than as an interchangeable active ingredient.

(+)-5-trans Cloprostenol: Quantified Differentiation from Active Isomers


Luteolytic Potency: Trans vs Active Cis Isomer

(+)-5-trans Cloprostenol demonstrates a 20-fold reduction in luteolytic activity compared to its active 5-cis counterpart, (+)-cloprostenol. This difference is quantified in a standardized in vivo hamster pregnancy termination assay. The trans isomer's lower potency is directly attributable to its altered molecular geometry, which impairs FP receptor binding [1].

Veterinary Reproduction Analytical Impurity Prostaglandin Pharmacology

FP Receptor Binding Affinity & Selectivity Profile

While direct binding data for the (+)-5-trans isomer are scarce, the receptor affinity profile for cloprostenol establishes a baseline for comparison. Cloprostenol binds with high affinity to the FP receptor (Ki = 31 ± 2.0 nM) and exhibits functional potency (EC50 = 1.0 ± 0.04 nM) in relevant assays [1]. Its selectivity over other prostanoid receptors varies significantly. For instance, its affinity for EP1 (Ki = 1,300 ± 600 nM) and TP (Ki = 93,000 nM) receptors is markedly lower, though it is less selective than newer analogs like travoprost [1].

Receptor Pharmacology GPCR Selectivity Profiling

Luteolytic Efficacy: Cloprostenol vs Dinoprost

In a head-to-head study in Holstein heifers, treatment with cloprostenol resulted in a significantly shorter interval to luteolysis compared to dinoprost (the natural PGF2α). This demonstrates that cloprostenol analogs can have superior pharmacodynamic profiles in target species, a trait that is completely lost in the (+)-5-trans impurity [1].

Veterinary Reproduction Luteolysis Bovine

FP Agonist Potency: Cloprostenol vs Fluprostenol

Comparative studies indicate that cloprostenol is 2- to 3-fold more potent than fluprostenol as an FP receptor agonist . However, this increased potency is accompanied by lower receptor selectivity, making it a distinct pharmacological tool . The (+)-5-trans isomer of cloprostenol, however, is dramatically less active than either parent compound.

Receptor Agonism Prostanoid Potency

(+)-5-trans Cloprostenol: Specialized Application Scenarios


Impurity Profiling & Method Validation Standard

As a known and quantifiable minor impurity in (+)-cloprostenol synthesis, (+)-5-trans Cloprostenol is the definitive reference standard for developing and validating analytical methods (e.g., HPLC, UPLC-MS) for quality control, stability testing, and batch release of active pharmaceutical ingredients (APIs) and formulated veterinary products containing cloprostenol. Its 20-fold lower potency confirms its classification as an impurity to be controlled [1].

Negative Control for Luteolytic Activity Assays

In reproductive pharmacology studies, particularly those investigating luteolysis in animal models (e.g., hamster, bovine), (+)-5-trans Cloprostenol serves as a robust negative control or low-activity comparator. Researchers can use its known 20-fold lower activity to establish a quantitative baseline against which to measure the efficacy of novel FP receptor agonists or new formulations of cloprostenol [1].

Probe for FP Receptor Binding Site Topology

The dramatic loss of activity due solely to Δ5 trans geometry makes this compound a valuable probe for investigating the steric and conformational requirements of the FP receptor binding pocket. By comparing its binding kinetics and functional response to the active cis isomer, researchers can gain insights into the molecular determinants of FP receptor activation and the structural basis for isomer selectivity [2].

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